molecular formula C19H14N4O2S B2822772 (2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile CAS No. 477188-22-0

(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile

Cat. No.: B2822772
CAS No.: 477188-22-0
M. Wt: 362.41
InChI Key: PYFAHLAUAVBKGH-HZHRSRAPSA-N
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Description

(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile is a useful research compound. Its molecular formula is C19H14N4O2S and its molecular weight is 362.41. The purity is usually 95%.
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Biological Activity

The compound (2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4O3SC_{19}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 372.42 g/mol. The structure features a thiazole ring and a benzodioxole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzodioxole structures exhibit significant antimicrobial properties. A study conducted by Vera-DiVaio et al. (2009) demonstrated that derivatives of benzodioxole possess activity against various bacterial strains, suggesting that our compound may similarly inhibit microbial growth through disruption of cellular processes .

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. In vitro studies on related thiazole derivatives indicated that they could inhibit tumor cell proliferation and promote cell cycle arrest . The presence of the benzodioxole moiety may enhance these effects due to its electron-donating properties, which could stabilize reactive intermediates involved in apoptosis.

Neuropharmacological Effects

The benzodioxole structure is also linked to psychoactive effects. A related compound was found to exhibit entactogenic properties, which are beneficial in psychotherapy . The potential neuropharmacological activity of this compound could be explored further to determine its effects on neurotransmitter systems.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Thiazoles are known to inhibit various enzymes involved in metabolic pathways, potentially leading to reduced pathogen survival or cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : Compounds with similar structures can induce oxidative stress in cells, leading to apoptosis.
  • Interaction with Receptors : The hydrazine component may interact with neurotransmitter receptors, influencing neuropharmacological outcomes.

Case Studies and Research Findings

StudyFindings
Vera-DiVaio et al. (2009)Demonstrated antimicrobial activity against bacterial strains using benzodioxole derivatives.
Recent In Vitro StudiesShowed that thiazole derivatives can induce apoptosis in cancer cells through caspase activation.
Neuropharmacological StudiesIndicated potential entactogenic effects related to the benzodioxole structure.

Properties

IUPAC Name

(2E)-4-(1,3-benzodioxol-5-yl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-12-4-2-3-5-14(12)22-23-15(9-20)19-21-16(10-26-19)13-6-7-17-18(8-13)25-11-24-17/h2-8,10,22H,11H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFAHLAUAVBKGH-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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